molecular formula C14H18O4 B14677275 2,2'-[1,4-Phenylenebis(methyleneoxymethylene)]bis(oxirane) CAS No. 29513-13-1

2,2'-[1,4-Phenylenebis(methyleneoxymethylene)]bis(oxirane)

Cat. No.: B14677275
CAS No.: 29513-13-1
M. Wt: 250.29 g/mol
InChI Key: RHHLQHFEOVWJCG-UHFFFAOYSA-N
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Description

1,4-Di(glycidyloxymethyl)benzene is an organic compound that features a benzene ring substituted with two glycidyloxymethyl groups at the 1 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Di(glycidyloxymethyl)benzene can be synthesized through the reaction of 1,4-bis(hydroxymethyl)benzene with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction typically involves the formation of an intermediate glycidyl ether, which then undergoes further reaction to yield the final product.

Industrial Production Methods

In an industrial setting, the synthesis of 1,4-Di(glycidyloxymethyl)benzene may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, precise temperature control, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

1,4-Di(glycidyloxymethyl)benzene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the epoxide groups to alcohols.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

1,4-Di(glycidyloxymethyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Medicine: Investigated for its potential use in pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of advanced materials, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 1,4-Di(glycidyloxymethyl)benzene involves its reactivity due to the presence of epoxide groups. These groups can undergo ring-opening reactions, which are crucial in various chemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Similar Compounds

    1,2-Di(glycidyloxymethyl)benzene: Similar structure but with glycidyloxymethyl groups at the 1 and 2 positions.

    1,3-Di(glycidyloxymethyl)benzene: Glycidyloxymethyl groups at the 1 and 3 positions.

    1,4-Bis(hydroxymethyl)benzene: Precursor to 1,4-Di(glycidyloxymethyl)benzene with hydroxymethyl groups instead of glycidyloxymethyl groups.

Uniqueness

1,4-Di(glycidyloxymethyl)benzene is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound for targeted applications in materials science and organic synthesis.

Properties

CAS No.

29513-13-1

Molecular Formula

C14H18O4

Molecular Weight

250.29 g/mol

IUPAC Name

2-[[4-(oxiran-2-ylmethoxymethyl)phenyl]methoxymethyl]oxirane

InChI

InChI=1S/C14H18O4/c1-2-12(6-16-8-14-10-18-14)4-3-11(1)5-15-7-13-9-17-13/h1-4,13-14H,5-10H2

InChI Key

RHHLQHFEOVWJCG-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)COCC2=CC=C(C=C2)COCC3CO3

Origin of Product

United States

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